8-Allyloxy-4,9-dimethyl Psoralen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

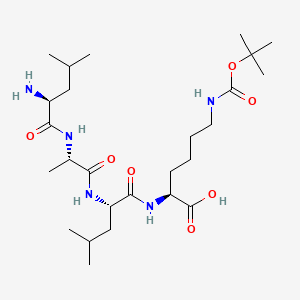

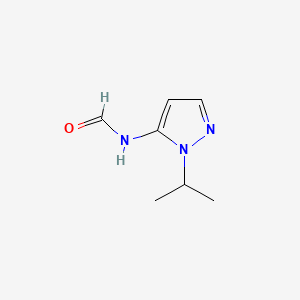

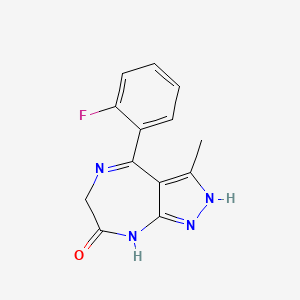

“8-Allyloxy-4,9-dimethyl Psoralen” is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 g/mol . The compound is also known by other names such as 3,5-dimethyl-9-prop-2-enoxyfuro [3,2-g]chromen-7-one .

Molecular Structure Analysis

The molecular structure of “8-Allyloxy-4,9-dimethyl Psoralen” contains a total of 36 bonds, including 22 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 3 double bonds, and 10 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 aliphatic ester, 1 aromatic ether, and 1 furane .

Physical And Chemical Properties Analysis

“8-Allyloxy-4,9-dimethyl Psoralen” has a molecular weight of 270.28 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 270.08920892 g/mol . The topological polar surface area is 48.7 Ų . The compound has a heavy atom count of 20 .

Wissenschaftliche Forschungsanwendungen

Photobinding to DNA

Psoralens, including 8-methoxypsoralen, 4,5',8-trimethylpsoralen, and 5-methoxypsoralen, are used in PUVA therapy for treating skin diseases like psoriasis and atopic eczema by targeting DNA in cells. Upon photoexcitation, psoralens bind to the DNA base thymine, a process studied using spectroscopy techniques, revealing the involvement of the psoralen triplet state and a biradical intermediate in the photo-addition of 8-MOP and TMP (Diekmann et al., 2020).

Enhancing Water Solubility

Research on improving the bioavailability of psoralens has led to the synthesis of water-soluble analogs like dimethylaminoethyl ether analogs of 8-MOP, showing significant activity in inhibiting keratinocyte growth and demonstrating potential in treating skin diseases with abnormal keratinocyte proliferation (Guillon et al., 2018).

Percutaneous Absorption for Psoriasis Management

Studies evaluating the percutaneous absorption of compounds derived from Psoralea corylifolia, including 8-MOP, have shown that certain derivatives have comparable or higher skin deposition, which could be correlated with their structure, leading to potential candidates for PUVA therapy (Alalaiwe et al., 2018).

Melanogenesis Activation

Research on psoralen derivatives like 4-methyl-6-phenyl-2H-furo[3,2-g]chromen-2-one (MPFC) has shown enhanced melanin synthesis and tyrosinase activity in B16 cells, suggesting potential therapeutic approaches for vitiligo through the activation of melanogenic proteins and signaling pathways (Yin et al., 2018).

Wirkmechanismus

Target of Action

The primary target of 8-Allyloxy-4,9-dimethyl Psoralen is deoxyribonucleic acid (DNA) . Psoralens, the family to which this compound belongs, penetrate the phospholipid cellular membranes and insert themselves between the pyrimidines of DNA .

Mode of Action

8-Allyloxy-4,9-dimethyl Psoralen is initially biologically inert and acquires photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Once activated, psoralens form mono- and di-adducts with DNA, leading to marked cell apoptosis .

Biochemical Pathways

The formation of adducts with DNA disrupts the normal cellular processes, leading to cell apoptosis . This effect is more pronounced in tumor cells due to their high rate of cell division . Moreover, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .

Pharmacokinetics

It is known that psoralens can penetrate cellular membranes

Result of Action

The result of the action of 8-Allyloxy-4,9-dimethyl Psoralen is cell apoptosis, particularly in tumor cells . This is due to the formation of adducts with DNA, which disrupts normal cellular processes . Additionally, photoactivated psoralen can inhibit tyrosine kinase signaling and influence the immunogenic properties of cells .

Action Environment

The action of 8-Allyloxy-4,9-dimethyl Psoralen is influenced by environmental factors such as the presence of ultraviolet light, which activates the compound

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,5-dimethyl-9-prop-2-enoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-4-5-18-16-14-12(10(3)8-19-14)7-11-9(2)6-13(17)20-15(11)16/h4,6-8H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPHYAHLXEZAINX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C)OCC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746975 |

Source

|

| Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Allyloxy-4,9-dimethyl Psoralen | |

CAS RN |

1241916-83-5 |

Source

|

| Record name | 3,5-Dimethyl-9-[(prop-2-en-1-yl)oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Diazabicyclo[3.2.0]heptane-2-carboxamide,N-methyl-7-oxo-,(1S)-(9CI)](/img/no-structure.png)

![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyrazine](/img/structure/B586811.png)